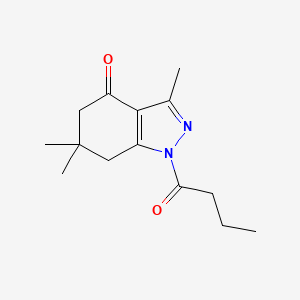

2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, a related compound was synthesized through a series of reactions starting from basic heterocyclic scaffolds and involving steps such as acylation, amidation, and alkylation, indicative of the complex synthetic routes that could be employed for such molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide has been characterized using techniques like X-ray crystallography and NMR spectroscopy, which provide detailed insights into their molecular geometry, bonding patterns, and conformational preferences. For instance, studies on related molecules have revealed the influence of intermolecular interactions on molecular geometry, highlighting the importance of such analyses (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Rhodium(III)-catalyzed reactions are notable for synthesizing indazole derivatives, demonstrating the chemical reactivity and potential transformations of the indazole core, a key feature of our compound of interest. Such catalytic processes enable the formation of complex structures with high selectivity and under mild conditions, illustrating the versatile chemistry of indazole-containing molecules (Li, Wu, Chang, Lu, & Wang, 2019).

Physical Properties Analysis

The physical properties of molecules like 2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. These properties are influenced by the molecule's structural features, including molecular symmetry, the presence of functional groups, and intermolecular forces. Studies on related compounds provide insights into how these properties can be tailored through molecular design (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Mecanismo De Acción

While the specific mechanism of action for this compound is not provided, it is likely that it acts by inhibiting the activity of CDK8, given its structural similarity to known CDK8 inhibitors . CDK8 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Direcciones Futuras

The development of CDK8 inhibitors is an active area of research, particularly in the field of cancer therapeutics . Future research will likely focus on improving the selectivity and potency of these inhibitors, as well as investigating their efficacy in clinical trials. The compound “2-(3-amino-1H-indazol-5-yl)-N,N-diisopropyl-6-methoxybenzamide” could potentially be a part of this research, given its structural similarity to known CDK8 inhibitors .

Propiedades

IUPAC Name |

2-(3-amino-1H-indazol-5-yl)-6-methoxy-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-12(2)25(13(3)4)21(26)19-15(7-6-8-18(19)27-5)14-9-10-17-16(11-14)20(22)24-23-17/h6-13H,1-5H3,(H3,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKQKQRHIDXOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=CC3=C(C=C2)NN=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1H-indazol-5-YL)-N,N-diisopropyl-6-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)

![2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5639829.png)

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)

![3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)

![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)

![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)

![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)